molecular formula C14H15IN4O3 B4985856 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B4985856
M. Wt: 414.20 g/mol
InChI Key: SWSRLBNRRQARDR-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with nitro and methyl groups, an acetamide linkage, and an iodinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate acylating agent.

    Introduction of the acetamide group: The pyrazole derivative is then reacted with 4-iodo-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and iodine substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. Iodine is a larger halogen and can form stronger halogen bonds, potentially enhancing the compound’s interactions with biological targets.

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN4O3/c1-8-6-11(15)4-5-12(8)16-13(20)7-18-10(3)14(19(21)22)9(2)17-18/h4-6H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSRLBNRRQARDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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